Cas no 2649071-01-0 (1-(tert-butoxy)-2-isocyanatopropane)

1-(tert-Butoxy)-2-isocyanatopropane is a specialized isocyanate compound featuring a tert-butoxy substituent, which enhances its stability and reactivity in selective chemical syntheses. The isocyanate functional group enables efficient participation in urethane, urea, and amide formation, making it valuable in polymer and pharmaceutical applications. The tert-butoxy moiety provides steric hindrance, improving selectivity in nucleophilic addition reactions. This compound is particularly useful in controlled polymerization processes and as a building block for advanced materials. Its balanced reactivity and stability make it suitable for applications requiring precise functionalization while minimizing side reactions. Proper handling under inert conditions is recommended due to its moisture sensitivity.
1-(tert-butoxy)-2-isocyanatopropane structure
2649071-01-0 structure
Product name:1-(tert-butoxy)-2-isocyanatopropane
CAS No:2649071-01-0
MF:C8H15NO2
MW:157.210202455521
CID:6074295
PubChem ID:115012235

1-(tert-butoxy)-2-isocyanatopropane Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-butoxy)-2-isocyanatopropane
    • 2649071-01-0
    • EN300-1788459
    • Inchi: 1S/C8H15NO2/c1-7(9-6-10)5-11-8(2,3)4/h7H,5H2,1-4H3
    • InChI Key: SWRNCBCZDYTJJA-UHFFFAOYSA-N
    • SMILES: O(CC(C)N=C=O)C(C)(C)C

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.7Ų

1-(tert-butoxy)-2-isocyanatopropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1788459-0.05g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1788459-2.5g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1788459-5.0g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
5g
$2858.0 2023-06-02
Enamine
EN300-1788459-10.0g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
10g
$4236.0 2023-06-02
Enamine
EN300-1788459-10g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
10g
$4236.0 2023-09-19
Enamine
EN300-1788459-1.0g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
1g
$986.0 2023-06-02
Enamine
EN300-1788459-0.25g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1788459-5g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
5g
$2858.0 2023-09-19
Enamine
EN300-1788459-1g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
1g
$986.0 2023-09-19
Enamine
EN300-1788459-0.1g
1-(tert-butoxy)-2-isocyanatopropane
2649071-01-0
0.1g
$867.0 2023-09-19

Additional information on 1-(tert-butoxy)-2-isocyanatopropane

Recent Advances in the Application of 1-(tert-butoxy)-2-isocyanatopropane (CAS: 2649071-01-0) in Chemical Biology and Pharmaceutical Research

1-(tert-butoxy)-2-isocyanatopropane (CAS: 2649071-01-0) is a specialized isocyanate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxy and isocyanate functional groups, serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and chemical probes. Recent studies have highlighted its utility in targeted drug delivery systems, covalent inhibitor design, and protein conjugation strategies, making it a valuable tool in modern drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a linker in PROTAC (Proteolysis Targeting Chimera) molecules. Researchers utilized 1-(tert-butoxy)-2-isocyanatopropane to create stable covalent bonds between E3 ligase ligands and target protein binders, resulting in improved pharmacokinetic properties compared to traditional amine-based linkers. The tert-butoxy group was found to provide enhanced solubility while maintaining the necessary rigidity for proper molecular orientation, addressing a key challenge in PROTAC development.

In the field of antibody-drug conjugates (ADCs), recent work published in Bioconjugate Chemistry (2024) has shown that derivatives of 2649071-01-0 can serve as effective payload linkers. The isocyanate group enables efficient conjugation to antibody lysine residues under mild conditions, while the tert-butoxy moiety improves plasma stability. This advancement has led to ADCs with higher drug-to-antibody ratios (DAR) and improved therapeutic indices in preclinical models of solid tumors.

Emerging applications in chemical biology include the compound's use in activity-based protein profiling (ABPP). A Nature Chemical Biology publication (2023) detailed how 1-(tert-butoxy)-2-isocyanatopropane-based probes could selectively label catalytic cysteine residues in complex proteomes, enabling the identification of novel drug targets in inflammatory diseases. The unique reactivity profile of this isocyanate derivative, combined with its cell permeability, makes it particularly valuable for in situ target engagement studies.

From a synthetic chemistry perspective, recent advances in flow chemistry have enabled safer and more scalable production of 2649071-01-0. A 2024 Organic Process Research & Development paper described a continuous flow protocol that minimizes the risks associated with isocyanate handling while achieving >90% yield. This technological improvement has significant implications for the compound's availability in industrial-scale pharmaceutical applications.

Safety and handling considerations remain important for this compound. The latest Material Safety Data Sheet (MSDS) updates emphasize the need for strict moisture control during storage and handling, as the isocyanate group is highly reactive with water. Proper personal protective equipment (PPE) including respirators and chemical-resistant gloves is mandatory when working with this material in laboratory settings.

Looking forward, the unique properties of 1-(tert-butoxy)-2-isocyanatopropane position it as a key player in several developing areas of pharmaceutical research. Ongoing clinical trials featuring molecules incorporating this scaffold are expected to report results in 2025, potentially validating its utility in next-generation covalent inhibitors and targeted therapies. The compound's dual functionality continues to inspire novel molecular designs that address longstanding challenges in drug delivery and protein modulation.

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